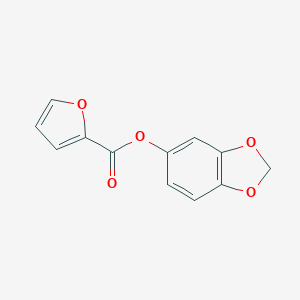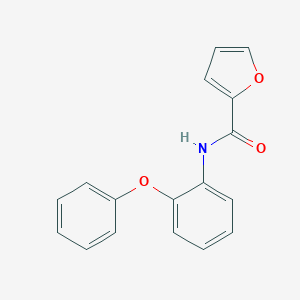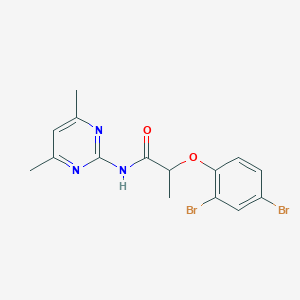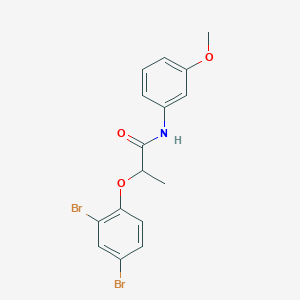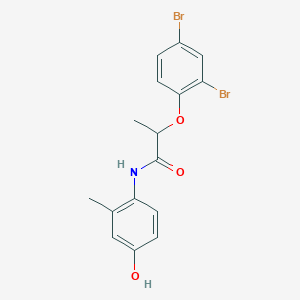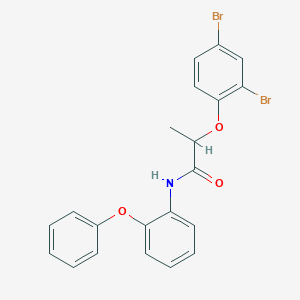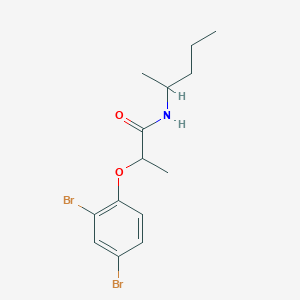![molecular formula C24H18ClNO6 B290838 Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate, also known as DCBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DCBI is a member of the isophthalate family of compounds and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate for lab experiments is its ability to inhibit the activity of HDACs, which are commonly overexpressed in cancer cells. This makes Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate a promising candidate for the development of new cancer therapies. However, Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate. One area of interest is the development of new drug therapies for cancer and other diseases based on the unique properties of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate. Another area of interest is the study of the biochemical and physiological effects of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate in more detail, including its effects on gene expression and signaling pathways. Additionally, researchers may explore the potential use of Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoic acid to form a benzoylaminobenzoic acid intermediate. This intermediate is then reacted with dimethyl isophthalate to produce Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate.
Applications De Recherche Scientifique
Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research, where Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate has also been studied for its potential use in the development of new drugs and therapies for other diseases.
Propriétés
Formule moléculaire |
C24H18ClNO6 |
|---|---|
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
dimethyl 5-[[2-(4-chlorobenzoyl)benzoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H18ClNO6/c1-31-23(29)15-11-16(24(30)32-2)13-18(12-15)26-22(28)20-6-4-3-5-19(20)21(27)14-7-9-17(25)10-8-14/h3-13H,1-2H3,(H,26,28) |
Clé InChI |
FXYXWYXRGLBODR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
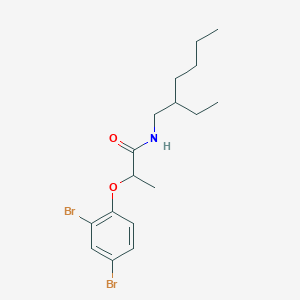

![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
